5-Iodo-2-methyl-1,3-benzothiazole
Overview
Description
5-Iodo-2-methyl-1,3-benzothiazole: is an organic compound with the molecular formula C8H6INS . It is a derivative of benzothiazole, where the hydrogen atom at the 5th position is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-1,3-benzothiazole typically involves the diazotization of 2-methyl-1,3-benzothiazol-5-amine, followed by the substitution of the diazo group with iodine. The reaction conditions generally include the use of sodium nitrite and hydrochloric acid for diazotization, and potassium iodide for the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding hydrogen derivative of 2-methyl-1,3-benzothiazole
Scientific Research Applications
Chemistry: 5-Iodo-2-methyl-1,3-benzothiazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-1,3-benzothiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The iodine atom can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-1,3-benzothiazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
5-Bromo-2-methyl-1,3-benzothiazole: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
5-Chloro-2-methyl-1,3-benzothiazole: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness: 5-Iodo-2-methyl-1,3-benzothiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens contribute to its unique properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-iodo-2-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODOEGHZZBDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347609 | |
Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90414-61-2 | |
Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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